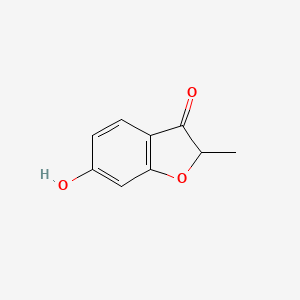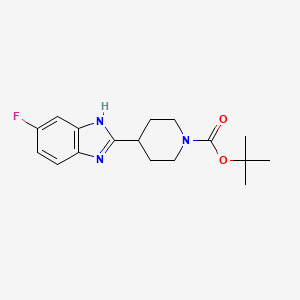
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound that features both a dioxolane ring and a pyrazole ring attached to a pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine typically involves the formation of the dioxolane and pyrazole rings followed by their attachment to the pyridine core. One common method involves the reaction of a pyridine derivative with a dioxolane precursor under acidic conditions to form the dioxolane ring. Subsequently, the pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反应分析
Types of Reactions
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced pyridine derivatives .
科学研究应用
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine has several applications in scientific research:
作用机制
The mechanism of action of 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
2,6-di(1H-pyrazol-3-yl)pyridine: Similar structure but lacks the dioxolane ring.
2-(1,3-dioxolan-2-yl)pyridine: Similar structure but lacks the pyrazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but differs in the substituents and overall structure.
Uniqueness
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine is unique due to the presence of both the dioxolane and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
2-(1,3-dioxolan-2-yl)-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C11H11N3O2/c1-2-8(9-4-5-12-14-9)13-10(3-1)11-15-6-7-16-11/h1-5,11H,6-7H2,(H,12,14) |
InChI 键 |
NLHKIINSRLLXAD-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC=CC(=N2)C3=CC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate](/img/structure/B8357321.png)

